5-ethenyl-3-ethyl-2-methylpyridine
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Overview
Description
5-Ethenyl-3-ethyl-2-methylpyridine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Ethenyl-3-ethyl-2-methylpyridine can be synthesized through the condensation of paraldehyde (a derivative of acetaldehyde) and ammonia. The reaction typically involves heating the reactants in the presence of a catalyst at elevated temperatures and pressures. For example, the reaction can be carried out at 200-300°C and 12-13 MPa . The yield of this reaction is about 70%, with the simultaneous production of small amounts of other pyridine bases.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as described above. The use of paraldehyde allows for good reaction management, avoiding spontaneous self-oligomerization that is typical for acetaldehyde .
Chemical Reactions Analysis
Types of Reactions
5-Ethenyl-3-ethyl-2-methylpyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur at the nitrogen atom or the carbon atoms in the pyridine ring. Common reagents for substitution reactions include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation with nitric acid yields nicotinic acid, while reduction reactions can produce various reduced forms of the compound.
Scientific Research Applications
5-Ethenyl-3-ethyl-2-methylpyridine has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of resins and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-ethenyl-3-ethyl-2-methylpyridine involves its interaction with molecular targets and pathways within cells. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-ethylpyridine: This compound is structurally similar and is also used as an intermediate in the synthesis of nicotinic acid.
3-Ethyl-6-methylpyridine: Another isomer with similar chemical properties and applications.
5-Ethyl-2-picoline: Known for its use in the production of vitamin B3.
Uniqueness
5-Ethenyl-3-ethyl-2-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
337957-82-1 |
---|---|
Molecular Formula |
C10H13N |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
5-ethenyl-3-ethyl-2-methylpyridine |
InChI |
InChI=1S/C10H13N/c1-4-9-6-10(5-2)8(3)11-7-9/h4,6-7H,1,5H2,2-3H3 |
InChI Key |
SFIFMPZUHOERJV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=CC(=C1)C=C)C |
Origin of Product |
United States |
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